molecular formula C20H18F3NO2S2 B2597642 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097899-91-5

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2597642
CAS RN: 2097899-91-5
M. Wt: 425.48
InChI Key: VHTFSRNWDKHPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C20H18F3NO2S2 and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Semiconducting Polymers

Research into semiconducting polymers incorporating bithiophene units, such as those found in the compound , has led to the development of materials with promising electrical properties. These materials have applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), highlighting their importance in the advancement of flexible and printable electronic devices (Facchetti et al., 2004).

Electroactive and Mechanical Properties of Poly(bithiophene) Composites

The electrochemical polymerization of bithiophene in the presence of polymeric dopants has been explored to produce materials with excellent mechanical properties and conductivity. These composites exhibit potential for use in electroactive applications, such as actuators and sensors, due to their semiconducting nature and mechanical durability (Ding et al., 2000).

Photocatalytic Degradation of Environmental Pollutants

Studies on the photocatalytic activity of titanium dioxide in degrading similar compounds have shown effectiveness in breaking down environmental pollutants under UV-A and solar light. This research suggests potential applications in environmental cleanup and the development of more efficient photocatalytic materials (Sturini et al., 1997).

Luminescent Properties for White Light Emission

Benzothiazole derivatives, related in structural complexity to the compound , have demonstrated significant luminescent properties. These findings support the use of such compounds in the development of white-light-emitting devices for lighting and display technologies (Lu et al., 2017).

Hydrogen Bonding in Solid-State Conformations

The study of hydrogen-bonding interactions in bithiophene derivatives has provided insights into the solid-state conformations of these materials, which is crucial for understanding their assembly and function in organic electronics (Barbarella et al., 1996).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2S2/c21-20(22,23)14-6-3-13(4-7-14)5-10-19(26)24-12-15(25)16-8-9-18(28-16)17-2-1-11-27-17/h1-4,6-9,11,15,25H,5,10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTFSRNWDKHPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide

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